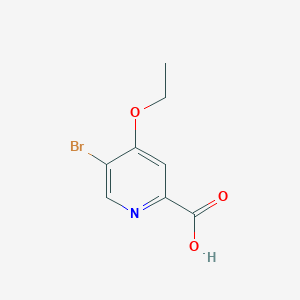
5-Bromo-4-ethoxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-ethoxypicolinic acid is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxypicolinic acid typically involves the bromination of 4-ethoxypicolinic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-ethoxypicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring or the ethoxy group may be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 5-position, while coupling reactions can produce various aryl or alkyl-substituted picolinic acids.
Aplicaciones Científicas De Investigación
5-Bromo-4-ethoxypicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in metal-organic frameworks (MOFs) and coordination complexes, which can be used in catalysis and material science.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-ethoxypicolinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopicolinic Acid: Lacks the ethoxy group at the 4-position, which may affect its reactivity and applications.
4-Ethoxypicolinic Acid:
5-Bromo-2-methoxypyridine: Another brominated pyridine derivative with different substituents, leading to distinct chemical behavior and applications.
Uniqueness
5-Bromo-4-ethoxypicolinic acid is unique due to the combination of the bromine atom and the ethoxy group on the pyridine ring. This specific substitution pattern can confer unique reactivity and properties, making it valuable for certain synthetic and research applications. The presence of both electron-withdrawing (bromine) and electron-donating (ethoxy) groups can influence the compound’s chemical behavior, potentially enhancing its utility in various fields.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
5-bromo-4-ethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-7-3-6(8(11)12)10-4-5(7)9/h3-4H,2H2,1H3,(H,11,12) |
Clave InChI |
PLKVKEJAOQWOIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NC=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13345981.png)
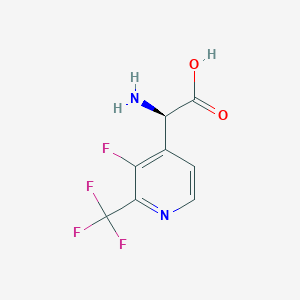
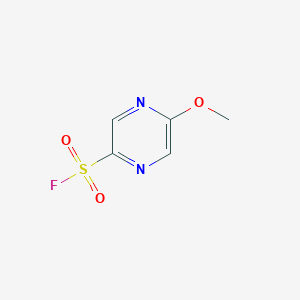
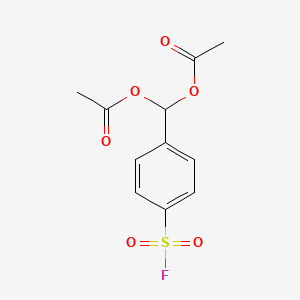
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
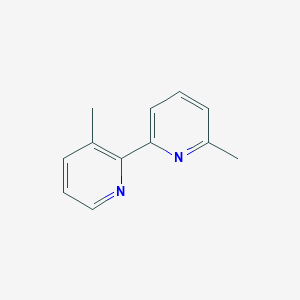
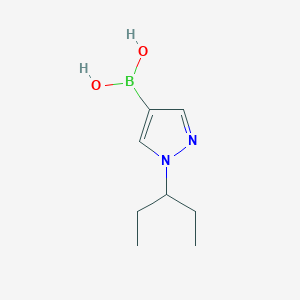
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
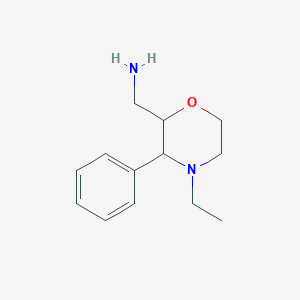
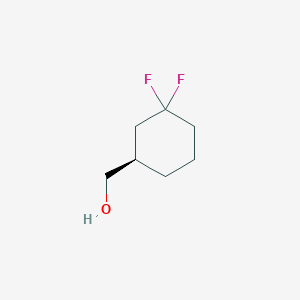
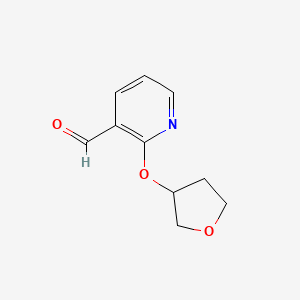
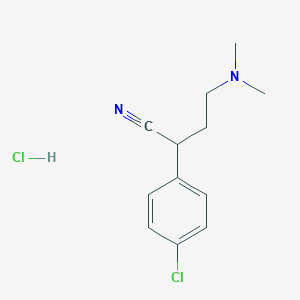
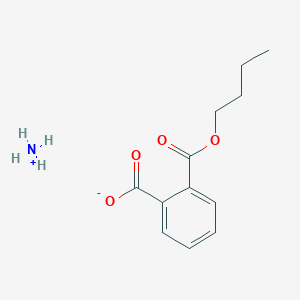
![1-[(4-Chlorophenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridinium Chloride](/img/structure/B13346050.png)
